molecular formula C4H5BrO3 B1348295 Methyl bromopyruvate CAS No. 7425-63-0

Methyl bromopyruvate

Cat. No. B1348295
CAS RN: 7425-63-0
M. Wt: 180.98 g/mol
InChI Key: MQONVZMIFQQQHA-UHFFFAOYSA-N
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Description

Methyl bromopyruvate is an inhibitor of carbonic anhydrase . It has the molecular formula C4H5BrO3 .


Synthesis Analysis

This compound has been used in the synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and methyl-1-(bromomethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate . It is also used as a starting material for the synthesis of biologically active compounds such as amino acids and peptides .


Molecular Structure Analysis

The molecular weight of this compound is 180.98 .


Chemical Reactions Analysis

This compound is known to interfere with glycolytic pathway . It is also used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.70 g/mL at 20 °C . It has a boiling point of 186.8±23.0 °C at 760 mmHg . The flash point is 66.8±22.6 °C .

Scientific Research Applications

Enzyme Research and Kinetics

Methyl bromopyruvate, and its analog bromopyruvate, have been instrumental in enzyme research. A study by Meloche, Luczak, and Wurster (1972) demonstrated how bromopyruvate acts as both a substrate and an alkylating agent for 2-keto-3-deoxy-6-phosphogluconic aldolase. This provided insights into enzyme kinetics and stereochemistry, as bromopyruvate was used to investigate the alkylation process and substrate recognition by enzymes (Meloche, Luczak, & Wurster, 1972).

Fumigation Research

Methyl bromide has been used as a fumigant for pest and pathogen control, leading to research on alternatives due to its environmental impact. Schneider et al. (2003) provided an overview of research on alternatives to methyl bromide for pre-plant and post-harvest applications in agriculture (Schneider et al., 2003).

Cancer Therapy

This compound analogs, like 3-bromopyruvate, have shown potential as anticancer agents. Sun et al. (2015) found that 3-bromopyruvate can induce cell death in colon cancer by multiple mechanisms, including apoptosis, necroptosis, and autophagy (Sun et al., 2015). Additionally, Ganapathy-Kanniappan et al. (2010) discussed the principal mechanism of action of 3-bromopyruvate as an antiglycolytic agent and its impressive antitumor effects in various animal tumor models (Ganapathy-Kanniappan et al., 2010).

Environmental Impact Studies

Research by Majewski et al. (1995) focused on the environmental impact of methyl bromide, particularly its volatilization from agricultural fields and potential contribution to stratospheric ozone depletion (Majewski et al., 1995).

Neurobehavioral Research

Anger et al. (1981) investigated the neurobehavioral effects of methyl bromide inhalation, highlighting its potential as a neurotoxic agent and contributing to the understanding of occupational safety and health (Anger et al., 1981).

Mechanism of Action

Target of Action

Methyl bromopyruvate is primarily an inhibitor of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, carbonic anhydrase, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular environment.

Biochemical Pathways

this compound affects the carbonic anhydrase pathway, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport . By inhibiting carbonic anhydrase, this compound disrupts these processes, potentially leading to an imbalance in pH and impaired CO2 transport.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. These may include changes in intracellular pH, disruption of CO2 transport, and potential effects on other processes that depend on the normal function of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .

Safety and Hazards

Methyl bromopyruvate is considered hazardous. It causes skin irritation and serious eye irritation. It also has specific target organ toxicity, affecting the respiratory system . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONVZMIFQQQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326318
Record name Methyl bromopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7425-63-0
Record name 7425-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl bromopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Bromopyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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